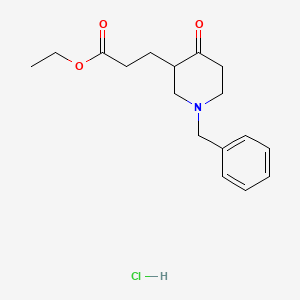

Ethyl 3-(1-benzyl-4-oxopiperidin-3-YL)propanoate hydrochloride

Description

Ethyl 3-(1-benzyl-4-oxopiperidin-3-YL)propanoate hydrochloride is a piperidine-derived organic compound characterized by a benzyl-substituted, ketone-bearing piperidine ring and an ethyl propanoate moiety. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical formulations. The benzyl group at the 1-position and the 4-oxo group on the piperidine ring likely influence its pharmacokinetic properties, including lipophilicity and metabolic stability.

Properties

Molecular Formula |

C17H24ClNO3 |

|---|---|

Molecular Weight |

325.8 g/mol |

IUPAC Name |

ethyl 3-(1-benzyl-4-oxopiperidin-3-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C17H23NO3.ClH/c1-2-21-17(20)9-8-15-13-18(11-10-16(15)19)12-14-6-4-3-5-7-14;/h3-7,15H,2,8-13H2,1H3;1H |

InChI Key |

LQKPIVPUHDCASH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1CN(CCC1=O)CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-benzyl-4-oxopiperidin-3-YL)propanoate hydrochloride typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

Esterification: The ester functional group is formed by reacting the piperidine derivative with ethyl chloroformate under basic conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-benzyl-4-oxopiperidin-3-YL)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can modify the benzyl group or the ester moiety.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-(1-benzyl-4-oxopiperidin-3-YL)propanoate hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.

Pharmacology: The compound is studied for its potential effects on neurotransmitter receptors and transporters.

Biochemistry: It serves as a probe to study enzyme-substrate interactions and receptor binding.

Industrial Chemistry: The compound is used in the synthesis of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-benzyl-4-oxopiperidin-3-YL)propanoate hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The benzyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between Ethyl 3-(1-benzyl-4-oxopiperidin-3-YL)propanoate hydrochloride and related compounds:

*Note: The molecular formula for Ethyl 3-(1-benzyl-4-oxopiperidin-3-YL)propanoate HCl is inferred as C17H22ClNO3 (MW ≈323.8) based on structural analogs.

Key Observations:

Functional Group Impact: Compounds with aminophenyl groups (e.g., ) exhibit higher polarity and may favor aqueous solubility, whereas the benzyl group in the target compound enhances lipophilicity, likely improving blood-brain barrier penetration. The phthalimide group in introduces a bulky aromatic system, which may sterically hinder interactions with enzymes or receptors compared to the more compact benzyl-oxo-piperidine group.

Stability and Storage :

- Most analogs (e.g., ) require refrigeration (2–8°C), suggesting sensitivity to heat or hydrolysis. The absence of storage data for the target compound implies similar handling precautions.

Pharmacological Potential:

- In contrast, dimethylamino-bearing analogs (e.g., ) are structurally related to venlafaxine, a serotonin-norepinephrine reuptake inhibitor, highlighting divergent therapeutic pathways based on substituents.

Biological Activity

Ethyl 3-(1-benzyl-4-oxopiperidin-3-YL)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H23ClN2O3

- Molecular Weight : 325.8 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors, particularly those associated with the central nervous system (CNS). The compound is believed to modulate the activity of dopamine and serotonin receptors, which are crucial for regulating mood, cognition, and behavior.

Potential Targets:

- Dopamine Receptors : Involved in mood regulation and motor control.

- Serotonin Receptors : Play a role in mood, anxiety, and perception.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from damage, suggesting that this compound may also have neuroprotective properties.

- Cognitive Enhancement : Preliminary studies indicate that it may enhance cognitive functions by modulating neurotransmitter systems.

- Antidepressant-like Activity : Given its interaction with serotonin receptors, it may exhibit antidepressant-like effects in animal models.

Case Studies

-

Neuroprotective Studies :

- A study evaluated the neuroprotective effects of compounds similar to this compound on neuronal cell lines. Results indicated a significant reduction in apoptosis markers when treated with the compound, suggesting its potential as a neuroprotective agent.

-

Cognitive Function Assessment :

- In behavioral tests involving rodents, administration of the compound resulted in improved performance in memory tasks compared to control groups, indicating possible cognitive-enhancing effects.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 4-(1-benzylpiperidin-4-one) propanoate | C17H24N2O2 | Neuroprotective, Antidepressant-like |

| N-Benzylpiperidinone | C16H21NO | Moderate CNS activity |

| 4-Oxopiperidine | C10H13NO | Limited CNS interaction |

| Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C15H20ClNO | Antiproliferative in cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.